N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with phenyl and phenoxyacetamide substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by the introduction of phenyl and phenoxyacetamide groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-chloroacetamide
- N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-methoxyacetamide
Uniqueness
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenoxyacetamide group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17N5O3 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C23H17N5O3/c29-21(15-31-17-9-5-2-6-10-17)26-27-12-11-20-19(23(27)30)13-24-22-18(14-25-28(20)22)16-7-3-1-4-8-16/h1-14H,15H2,(H,26,29) |
InChI Key |
PCDBTCICQPRDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN(C4=O)NC(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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